(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide
Description
(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide is a hydrazide derivative featuring a benzohydrazide core substituted with a bromo group at position 5 and a hydroxy group at position 2. The hydrazide moiety is further conjugated to a 2,3-dihydrobenzo[b][1,4]dioxin ring via an ethylidene linkage. Structural comparisons are instead drawn from analogs in the benzodithiazine and hydrazine derivative families .
Properties
IUPAC Name |
5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-10(11-2-5-15-16(8-11)24-7-6-23-15)19-20-17(22)13-9-12(18)3-4-14(13)21/h2-5,8-9,21H,6-7H2,1H3,(H,20,22)/b19-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMRIPIQRCFLTC-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a hydrazide moiety linked to a benzodioxin derivative. Its molecular formula is with a molecular weight of 368.19 g/mol. The presence of bromine and hydroxyl groups suggests potential interactions with biological targets.
Synthesis
The synthesis typically involves the reaction of 5-bromo-2-hydroxybenzohydrazide with 2,3-dihydrobenzo[b][1,4]dioxin-6-aldehyde under controlled conditions. The method may include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium carbonate to facilitate the reaction.
Antimicrobial Properties
Research indicates that derivatives of benzohydrazide exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the compound's ability to neutralize free radicals, suggesting its role in protecting cells from oxidative stress.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for certain enzymes involved in cancer progression. For example, it may inhibit proteases or kinases that are overactive in tumor cells, thereby reducing cell proliferation and inducing apoptosis.
Case Studies
A notable study investigated the effect of similar benzohydrazide derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via mitochondrial pathway |
| A549 | 20 | Cell cycle arrest and apoptosis |
Comparison with Similar Compounds
Methodological Considerations
Structural elucidation of hydrazine derivatives relies on:
Q & A
Basic: What are the established synthetic routes for (Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Use of bases like sodium hydroxide or triethylamine to activate intermediates .
- Condensation reactions : Hydrazide formation via reaction of hydrazines with carbonyl groups under reflux conditions in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via / NMR and ESI-MS to confirm structure and purity (>95% by HPLC) .
Basic: What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regiochemistry and detect Z/E isomerism .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and detect bromine isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., 95–100% purity in similar dihydrobenzo[b][1,4]dioxin derivatives) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in structurally analogous hydrazides .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions?
Methodological strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in analogous benzohydrazide syntheses .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times dynamically .
Advanced: How should researchers address contradictory bioactivity data across studies?
Approaches include:
- Assay standardization : Control variables like cell line viability (e.g., IC variations due to differing cell passage numbers) .
- Purity validation : Re-test compounds using orthogonal methods (e.g., HPLC vs. NMR integration) to rule out impurities as confounding factors .
- Dose-response curves : Repeat experiments with tighter concentration gradients to confirm activity thresholds .
Basic: What biological targets are associated with this compound?
While direct data is limited, structurally related hydrazides show:
- Enzyme inhibition : Interactions with adenylyl cyclases or kinases due to hydrogen-bonding motifs .
- Antimicrobial activity : Against Gram-positive bacteria via membrane disruption .
- Anticancer potential : Apoptosis induction in leukemia cell lines (e.g., K562) .
Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies?
Integrate:
- Molecular docking : Predict binding affinities to targets like CDK9 using software (e.g., AutoDock Vina) .
- QM/MM simulations : Analyze electronic effects of the bromo and dihydrodioxin substituents on reactivity .
- High-throughput virtual screening : Prioritize derivatives with improved pharmacokinetic profiles .
Advanced: What challenges arise in crystallographic analysis of this compound?
Key issues and solutions:
- Polymorphism : Multiple crystal forms may require screening under varied solvent conditions .
- Hydrogen-bond ambiguity : Use neutron diffraction or DFT calculations to resolve ambiguous donor-acceptor pairs .
- Z/E isomer separation : Chiral HPLC or fractional crystallization to isolate stereoisomers pre-crystallization .
Advanced: How can solvent polarity influence reaction outcomes in derivative synthesis?
- Polar solvents (DMF, DMSO) : Stabilize charged intermediates but may promote hydrolysis of sensitive groups (e.g., hydrazide) .
- Non-polar solvents (DCM, toluene) : Favor cyclization reactions but limit solubility of polar reactants .
- Mixed solvent systems : Optimize balance between reactivity and stability (e.g., DCM:MeOH 9:1) .
Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?
- Force field refinement : Adjust parameters to better model bromine’s van der Waals radius in docking studies .
- Solvent effect inclusion : Use explicit solvent models (e.g., TIP3P water) in MD simulations to mimic cytoplasmic environments .
- Protonation state validation : Test pH-dependent activity to confirm dominant tautomers .
Advanced: How do steric effects from the dihydrobenzo[b][1,4]dioxin moiety impact reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
